

Application Notes: Synthesis of Gadobutrol Utilizing a "Butrol" Ligand Precursor

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Compound of Interest

Compound Name: Butrol

Cat. No.: B126436

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Introduction

Gadobutrol is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) employed in magnetic resonance imaging (MRI).[1] Its core structure consists of a gadolinium(III) ion chelated by the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, commonly referred to as "butrol".[2][3] The butrol ligand's high affinity for the Gd(III) ion ensures the formation of a stable complex, which is crucial for minimizing the in-vivo release of toxic free gadolinium ions.[2] The trihydroxybutyl group on the macrocycle enhances the hydrophilicity of the molecule.[4]

These application notes provide a detailed overview of the synthetic pathways leading to Gadobutrol, with a focus on the formation and utilization of the butrol ligand. The protocols described are intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The synthesis of Gadobutrol is a multi-step process that primarily involves the functionalization of the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen). Two main retrosynthetic approaches have been described:

- Route A: Initial attachment of the characteristic trihydroxybutyl side chain to the cyclen macrocycle, followed by the carboxymethylation of the remaining three nitrogen atoms to form the butrol ligand. This ligand is then complexed with a gadolinium source.

- Route B: Initial synthesis of the tris-carboxymethylated macrocycle (DO3A), followed by the alkylation of the final nitrogen atom with the trihydroxybutyl side chain precursor.

Route A is often preferred for scaled-up production due to its fewer steps and amenability to large-scale synthesis.^[4] The following sections will detail the protocols based on this preferred synthetic route.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride (Butrol Precursor)

This protocol outlines the initial alkylation of cyclen to introduce the key side chain.

Materials:

- 1,4,7,10-tetraazacyclododecane (cyclen)
- 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
- Lithium chloride
- Isopropanol
- Anhydrous Tetrahydrofuran (THF)
- Methyl tert-butyl ether
- Hydrochloric acid

Procedure:

- A mixture of cyclen and lithium chloride (1.0 to 1.5 equivalents) is refluxed in isopropanol at 80-85°C for 24 hours to form the cyclen-lithium halogen complex.^{[3][5]}
- The solvent is removed by concentration under reduced pressure.

- The residue is dissolved in anhydrous THF, and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (1.0 to 1.5 equivalents) is added.[\[3\]](#)[\[5\]](#)
- The mixture is heated to reflux for 5 hours.
- After reflux, the solution is concentrated to dryness under reduced pressure.
- The resulting solid is crystallized from methyl tert-butyl ether, filtered, and dried under vacuum at 50°C to yield the protected intermediate.[\[5\]](#)
- The protective groups are removed by treatment with diluted hydrochloric acid to yield 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride.[\[4\]](#)

Protocol 2: Synthesis of Butrol Ligand (Carboxymethylation)

This protocol describes the alkylation of the remaining secondary amines on the macrocycle.

Materials:

- 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride
- Chloroacetic acid
- Sodium hydroxide or Lithium hydroxide
- Purified water

Procedure:

- The **butrol** precursor tetrahydrochloride salt is dissolved in purified water.
- The pH of the solution is adjusted to between 9 and 10 using a sodium hydroxide or lithium hydroxide solution.[\[4\]](#)[\[6\]](#)
- Chloroacetic acid (approximately 4.3 equivalents) is added to the solution.[\[3\]](#)

- The reaction mixture is heated to 70°C and stirred for 18 hours, maintaining the alkaline pH. [\[4\]](#)
- After the reaction is complete, the solution containing the **butrol** ligand can be purified or used directly in the next step after pH adjustment. [\[7\]](#)[\[8\]](#) Some protocols utilize nanofiltration to remove salts and low-molecular-weight impurities. [\[3\]](#)[\[6\]](#)

Protocol 3: Synthesis of Gadobutrol (Gadolinium Complexation)

This is the final step where the **butrol** ligand is chelated with gadolinium.

Materials:

- Aqueous solution of the **Butrol** ligand
- Gadolinium(III) oxide (Gd_2O_3)
- Purified water
- Ethanol or Methanol
- Cation and anion exchange resins (for purification)
- Activated charcoal (for purification)

Procedure:

- The aqueous solution of the **butrol** ligand is heated to 80-90°C. [\[3\]](#)[\[4\]](#)
- Gadolinium(III) oxide (approximately 1.5 equivalents) is added to the heated solution, and the mixture is stirred for 1 to 6 hours. [\[3\]](#)[\[4\]](#)[\[9\]](#)
- The reaction mixture is cooled to room temperature.
- For purification, cation and anion exchange resins are added, and the mixture is stirred. The resins are then removed by filtration. [\[4\]](#)

- Activated charcoal can be added to the filtrate, which is then refluxed for 1 hour to decolorize the solution. The charcoal is subsequently removed by filtration.[\[4\]](#)
- The purified solution is concentrated. The final product, **Gadobutrol**, is crystallized by the addition of an alcohol such as ethanol or methanol.[\[3\]](#)
- The crystalline **Gadobutrol** is collected by filtration and dried under vacuum.[\[4\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for **Gadobutrol**.

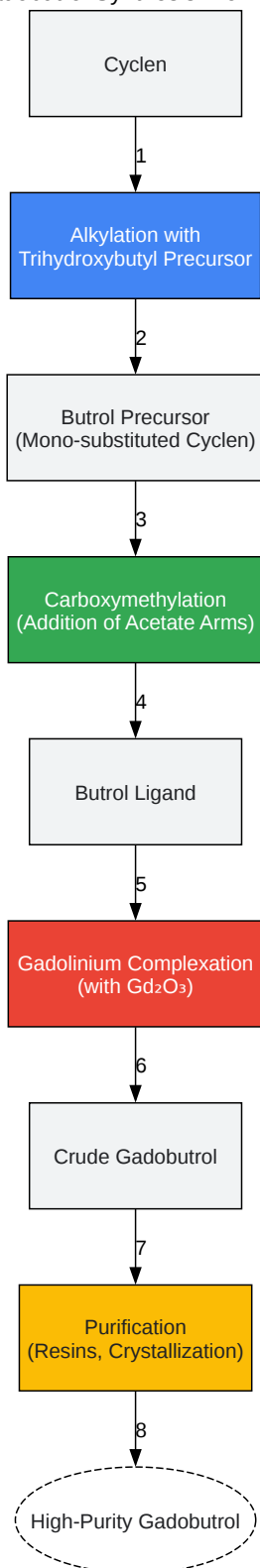
Step	Parameter	Value	Reference
Carboxymethylation	Yield	65%	[4]
Gadolinium Complexation	Yield	87%	[4]
Gadolinium Complexation & Purification	Yield	60.9%	[3]
Overall Synthesis	Purity (HPLC)	>99.8%	[3]
Overall Synthesis	Purity (HPLC)	>99.9%	[9]

Reactant	Equivalents (relative to cyclen/intermediate)	Reference
Lithium Chloride	1.0 - 1.5	[3]
4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane	1.0 - 1.5	[3]
Chloroacetic Acid	~4.3	[3]
Gadolinium Oxide	~1.5	[3]

Visualized Workflows

The following diagrams illustrate the key stages in the synthesis of Gadobutrol.

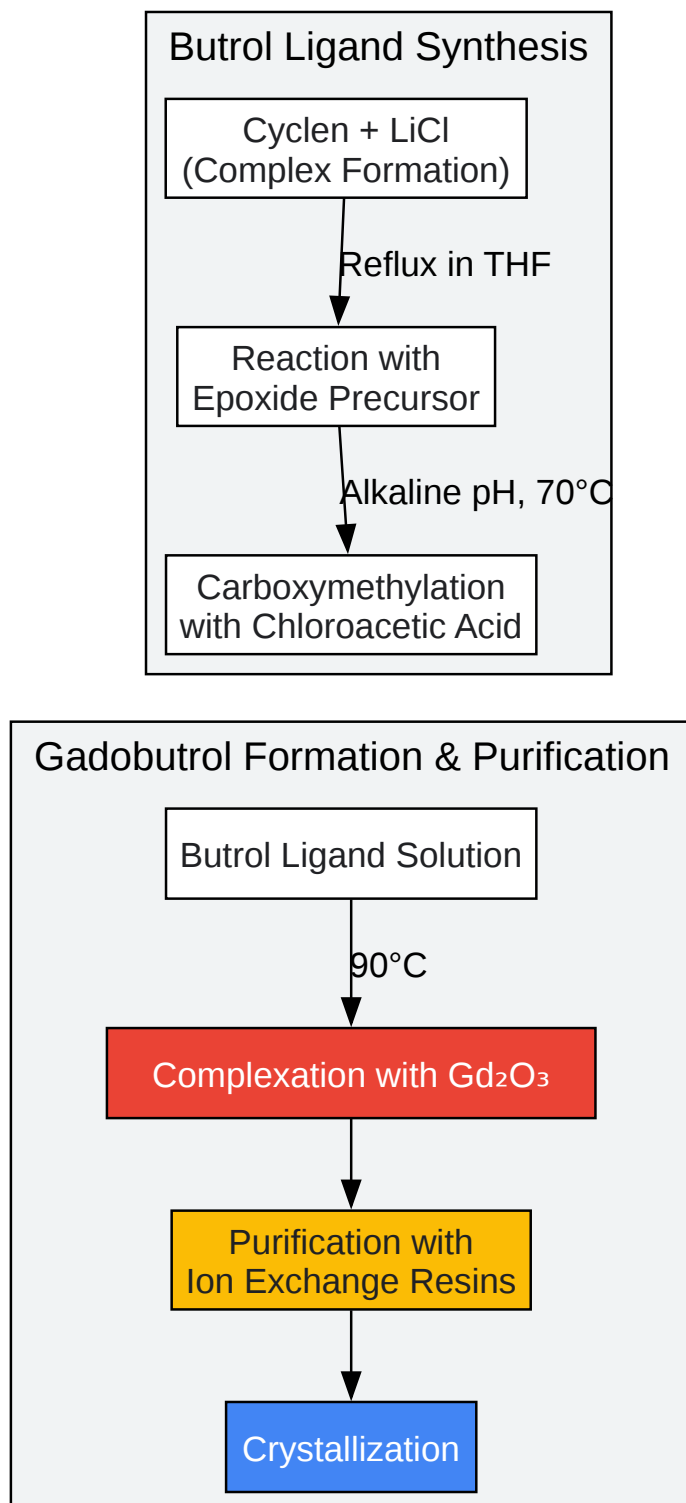
Gadobutrol Synthesis Workflow



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Caption: Overall workflow for the synthesis of Gadobutrol.

Key Experimental Stages



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Caption: Flow diagram of key experimental stages.

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